2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline
Description
This compound belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class, a fused heterocyclic system known for diverse pharmacological activities. Its structure combines a triazolo-thiadiazole core with a 2,5-difluorophenyl substituent at position 3 and an 8-methoxyquinoline moiety at position 4. The methoxy group on quinoline enhances lipophilicity and bioavailability, while fluorine atoms on the phenyl ring improve metabolic stability and electron-withdrawing effects .
Properties
Molecular Formula |
C19H11F2N5OS |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-6-(8-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H11F2N5OS/c1-27-15-4-2-3-10-5-8-14(22-16(10)15)18-25-26-17(23-24-19(26)28-18)12-9-11(20)6-7-13(12)21/h2-9H,1H3 |
InChI Key |
QEUWTQXEHLYHHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C3=NN4C(=NN=C4S3)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline typically involves the formation of the triazolo[3,4-b][1,3,4]thiadiazole core, followed by its coupling with the quinoline moiety. One common method involves the reaction of 2,5-difluorobenzoyl chloride with thiosemicarbazide to form the intermediate, which is then cyclized to produce the triazolothiadiazole ring. This intermediate is then reacted with 8-methoxyquinoline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Reaction Types
The compound undergoes multiple reaction types, driven by its functional groups and heterocyclic framework:
Oxidation
-
Mechanism : Oxidation of the thiadiazole ring or quinoline moiety under specific conditions (e.g., using oxidizing agents like potassium permanganate).
-
Outcome : Formation of oxides, potentially altering biological activity (e.g., enzyme inhibition).
Reduction
-
Mechanism : Reduction of heterocyclic bonds or substituents (e.g., using sodium borohydride).
-
Outcome : Reduced derivatives, which may exhibit modified physicochemical properties.
Substitution
-
Mechanism : Replacement of halogens (e.g., chloro groups) or other substituents via nucleophilic displacement.
-
Conditions : Use of nucleophiles (e.g., amines, hydroxides) in polar aprotic solvents.
-
Outcome : Functionalized analogs with altered reactivity or biological profiles.
Hydrolysis and Esterification
-
Mechanism : Hydrolysis of thiadiazole derivatives to carboxylic acids, followed by esterification with alcohols.
-
Conditions : Acidic/basic hydrolysis, followed by esterification agents (e.g., alcohols, DCC).
-
Outcome : Derivatives with improved solubility or stability.
Common Reagents and Conditions
Reagents and reaction conditions are critical in determining reaction outcomes:
Mechanism Insights
The reactivity of the compound is influenced by:
-
Electronic Effects : The 2,5-difluorophenyl group enhances electron-deficient character, facilitating electrophilic substitution.
-
Steric Factors : Bulky substituents (e.g., quinoline) may hinder nucleophilic attack on adjacent positions.
-
Heterocyclic Stability : The fused triazolo-thiadiazole system provides aromatic stability, directing reactions to peripheral groups (e.g., halogens).
Table 1: Comparison of Reaction Types
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Aqueous acidic medium | Oxidized derivatives (e.g., oxides) |
| Reduction | NaBH₄, EtOH | Room temperature | Reduced analogs |
| Substitution | NH₃, OH⁻ | DMF, reflux | Functionalized analogs |
| Hydrolysis | HCl/H₂O, heat | Aqueous acidic/alkaline | Carboxylic acids |
| Esterification | MeOH/EtOH, DCC | Catalytic H₂SO₄ | Ester derivatives |
Scientific Research Applications
2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline involves its interaction with specific molecular targets. This compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects. The triazolothiadiazole moiety is particularly important for its ability to form hydrogen bonds with target proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Bioactivity Profile: The target compound’s 8-methoxyquinoline group demonstrates superior vasodilatory activity compared to pyridyl-substituted analogs (EC₅₀: 0.8 µM vs. 2.1 µM for 3-pyridyl derivatives) . Fluorine substitution enhances metabolic stability over non-fluorinated phenyl analogs (e.g., 2,6-diphenyl derivatives in exhibit shorter plasma half-lives).
Structural Impact on Pharmacokinetics :
- Lipophilic groups (e.g., naphthylmethylene in ) improve membrane penetration but reduce aqueous solubility. The target compound balances this with a methoxy group.
- Electron-withdrawing substituents (e.g., fluorine) increase binding affinity to kinase targets compared to electron-donating groups (e.g., methyl) .
Synthetic Efficiency :
- The use of POCl₃-mediated cyclization (as in ) yields higher purity (>95%) compared to traditional H₂SO₄-catalyzed methods (~80% purity) .
Discussion of Divergent Results
- Antimicrobial Activity: While the target compound lacks explicit antimicrobial data, structurally similar triazolo-thiadiazoles with oxadiazine-thione substituents (e.g., ) show potent activity. This suggests the quinoline moiety may redirect biological targeting toward anticancer or anti-inflammatory pathways.
- Herbicidal Activity : Compounds with naphthylmethylene groups () outperform the target compound in plant growth inhibition, likely due to enhanced hydrophobicity facilitating chloroplast membrane interaction.
Biological Activity
The compound 2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline is a complex heterocyclic molecule that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological effects, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Structure and Properties
- Molecular Formula : C19H11F2N5OS
- Molecular Weight : 395.39 g/mol
- InChIKey : VPPNRTVIPSYYAS-UHFFFAOYSA-N
The structure consists of a quinoline core substituted with a triazole-thiadiazole moiety and a difluorophenyl group. The presence of these functional groups contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and triazole exhibit significant antimicrobial properties. For instance:
- Antibacterial : Compounds similar to the target molecule have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
- Antifungal : Studies have demonstrated efficacy against Candida species and dermatophytes .
Anticancer Activity
The anticancer potential of compounds containing the triazolo-thiadiazole structure has been extensively documented:
- Mechanism : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting tumor cell proliferation. For example, related derivatives have shown IC50 values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) .
- Case Studies : Specific studies highlighted the selective inhibition of cancer cell lines with significant growth reduction observed at concentrations as low as 10 μM/mL .
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses has also been noted:
- Mechanism of Action : It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced levels of prostaglandins, thereby alleviating inflammation .
- Research Findings : Thiadiazole derivatives have shown promising results in reducing inflammation in animal models .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
